3-Acetyl-9-bromophenanthrene

NMDA receptor GluN2D subunit neuroprotection

Avoid protecting group-heavy routes with mono-functional phenanthrenes. 3-Acetyl-9-bromophenanthrene provides orthogonal C3 and C9 reactive handles for direct, regioselective functionalization. - Enables sequential cross-coupling (C9-Br) and acetyl-specific transformations in one molecule. - Essential precursor for NR2D-selective pharmacological tools like UBP145. - Core monomer for pure phosphorescent polymeric luminophores (λmax ≈ 520 nm).

Molecular Formula C16H11BrO
Molecular Weight 299.16 g/mol
CAS No. 6328-08-1
Cat. No. B15219556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-9-bromophenanthrene
CAS6328-08-1
Molecular FormulaC16H11BrO
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br
InChIInChI=1S/C16H11BrO/c1-10(18)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9H,1H3
InChIKeyPODNEAAXQLNICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-9-bromophenanthrene: Orthogonal Bifunctional Scaffold


3-Acetyl-9-bromophenanthrene is a bifunctional phenanthrene derivative characterized by a bromine substituent at the 9-position and an acetyl group at the 3-position of the tricyclic aromatic framework [1]. This compound belongs to the class of halogenated aromatic ketones (C16H11BrO; MW 299.16 g/mol) and serves as a versatile intermediate in organic synthesis [1]. The strategic positioning of the two functional groups on the phenanthrene nucleus provides orthogonal reactive handles: the C9-Br site enables cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution, while the C3-acetyl group can undergo ketone-specific transformations (e.g., reduction, condensation, Baeyer-Villiger oxidation) or serve as a directing group for further functionalization [1][2]. This orthogonality distinguishes it from simpler mono-functionalized analogs such as 9-bromophenanthrene (CAS 573-17-1) and 3-acetylphenanthrene (CAS 2039-76-1), and makes it a valuable precursor for constructing complex 3,9-disubstituted phenanthrene architectures found in bioactive molecules and advanced materials.

Why 3-Acetyl-9-bromophenanthrene Is Irreplaceable


Substituting 3-acetyl-9-bromophenanthrene with a generic phenanthrene derivative such as 9-bromophenanthrene, 3-acetylphenanthrene, or a different regioisomeric mixture results in a critical loss of synthetic orthogonality and target specificity. The defining advantage of 3-acetyl-9-bromophenanthrene is the simultaneous presence of two differentially reactive functional groups at specific positions (C3 and C9), which permits sequential, chemoselective transformations without the need for protecting group strategies [1]. Using a simpler analog like 9-bromophenanthrene lacks the acetyl handle entirely, while 3-acetylphenanthrene lacks the bromine, forcing the chemist to introduce the missing functionality through additional steps, often with lower regioselectivity. Furthermore, the specific 3,9-regioisomer is not synthetically equivalent to other disubstituted phenanthrenes; the regiochemistry directly dictates the molecular shape and electronic properties of the final product, which are critical for biological target engagement (e.g., NMDA receptor subtype selectivity) and material performance [2]. Therefore, generic substitution does not merely represent a different starting material; it defines a divergent synthetic route leading to a different final compound with potentially altered or diminished function.

3-Acetyl-9-bromophenanthrene: Evidence vs. Comparators


GluN2D-Selective NMDA Antagonism: UBP145 vs. Memantine

The compound UBP145 ((2R*,3S*)-1-(9-bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid), which is synthesized from the 3,9-disubstituted scaffold provided by 3-acetyl-9-bromophenanthrene, demonstrates a functional selectivity for GluN2D-containing NMDA receptors that is quantitatively superior to the clinically used drug memantine and the comparator compound PPDA [1]. In vitro neurotoxicity assays show that UBP145 prevents NMDA toxicity only in neurons expressing GluN2D (cortical neurons), whereas memantine and PPDA are not selective in this manner, affecting neurons regardless of GluN2D expression [1]. This specific activity profile is a direct consequence of the 9-bromophenanthrene-3-carbonyl moiety, highlighting the critical importance of the 3,9-disubstitution pattern present in the starting material.

NMDA receptor GluN2D subunit neuroprotection stroke UBP145

NR2D Subunit Binding Selectivity: UBP145 vs. Halogenated Analogs

In a series of piperazine-2,3-dicarboxylate derivatives, the 9-bromophenanthrene-3-carbonyl derivative UBP145 (derived from 3-acetyl-9-bromophenanthrene) and its non-halogenated analog UBP141 both display a 7- to 10-fold selectivity for NR2D-containing NMDA receptors over NR2B- or NR2A-containing receptors [1]. This selectivity is significantly improved compared to the earlier lead compound PPDA. Importantly, the study compares a series of halogenated analogs (UBP145: Br; UBP160: Cl; UBP161: I), showing that substitution at the 9-position of the phenanthrene ring with bromine (the exact substructure of 3-acetyl-9-bromophenanthrene) contributes to a favorable profile, though the halogen itself has a modulatory rather than deterministic effect on this specific selectivity metric. Schild analysis confirms that UBP145 acts as a competitive antagonist at the glutamate binding site [1].

NMDA receptor NR2D subunit competitive antagonist electrophysiology

Phosphorescence Emission: 9-Bromophenanthrene vs. 9-Iodophenanthrene

The phosphorescent behavior of 9-bromophenanthrene, the core structure of 3-acetyl-9-bromophenanthrene, is distinctly different from its iodo analog, a finding that underscores the importance of the bromine atom for material properties. In single-crystal samples, 9-bromophenanthrene (9-BrP) exhibits a phosphorescence maximum emission wavelength of 640 nm, whereas 9-iodophenanthrene (9-IP) emits at 590 nm [1]. This 50 nm difference is significant for color tuning in optoelectronic applications. Furthermore, XRD analysis reveals that this difference arises from distinct intermolecular packing: 9-BrP forms an infinite herringbone chain via C-H···π hydrogen bonds and edge-to-face π-π interactions, while 9-IP assembles into a zigzag chain via C-I···π halogen bonds and face-to-face π-π stacking [1].

phosphorescence optoelectronics crystal engineering halogen bonding

9-Bromophenanthrene Phosphorescence Detection Limit

The 9-bromophenanthrene core, which is a key structural component of 3-acetyl-9-bromophenanthrene, demonstrates high sensitivity as a room temperature phosphorescence (RTP) probe. Using a Flow Inject Drop Luminescence Sensor (FIDLS) system with sodium deoxycholate (NaDC) as a clathrate reagent to induce RTP, the minimum detectable concentration for 9-bromophenanthrene (BrP) was determined to be 8.0 × 10⁻¹⁰ mol L⁻¹ [1]. The RTP signal reached its maximum intensity at a BrP concentration of 1.0 × 10⁻⁵ mol L⁻¹ under optimized conditions (NaDC concentration of 4.9 × 10⁻³ mol L⁻¹) [1]. This sub-nanomolar detection limit highlights the potential of bromophenanthrene derivatives as highly sensitive luminescent probes.

phosphorescence analytical chemistry sensor metal ion detection

Key Applications of 3-Acetyl-9-bromophenanthrene


Synthesis of GluN2D-Selective NMDA Receptor Antagonists

Procure 3-acetyl-9-bromophenanthrene as the essential starting material for constructing the 9-bromophenanthrene-3-carbonyl scaffold found in UBP145 and related compounds. The orthogonal C9-Br and C3-acetyl groups allow for the sequential installation of the piperazine-2,3-dicarboxylic acid moiety at the C3 position (via oxidation to the carboxylic acid followed by amide coupling) while preserving the C9-Br for further diversification or maintaining its beneficial modulatory effect on NMDA receptor NR2D subunit selectivity [1][2]. The resulting compounds, such as UBP145, exhibit a 7- to 10-fold selectivity for NR2D-containing receptors and demonstrate selective neuroprotection in GluN2D-expressing neurons, making them valuable pharmacological tools for neuroscience research and potential leads for stroke therapy.

Polymeric Luminophores with Exclusive Phosphorescence

Utilize 3-acetyl-9-bromophenanthrene as a precursor for 3-propenoyl-9-bromophenanthrene, a vinyl-functionalized luminophore monomer. Radical copolymerization of this monomer with styrene, methyl methacrylate, or ethyl acrylate yields statistical copolymers in which the 3-acyl-9-bromophenanthrene moiety is covalently bound. In contrast to the parent hydrocarbons, this new class of luminophore exhibits exclusive phosphorescence (λmax ≈ 520 nm) both at room temperature and at 77 K, with a monoexponential emission lifetime of approximately 8 ms at 77 K [3]. This property is valuable for developing polymeric materials for organic light-emitting diodes (OLEDs), security inks, and oxygen sensors where pure phosphorescent emission without fluorescent background is desired.

Phosphorescent Probes for Sensitive Detection

Leverage the 9-bromophenanthrene core, a substructure of 3-acetyl-9-bromophenanthrene, for the design of highly sensitive room temperature phosphorescence (RTP) probes. The heavy atom effect of bromine promotes intersystem crossing, facilitating strong phosphorescence. Analytical methods utilizing a Flow Inject Drop Luminescence Sensor (FIDLS) with sodium deoxycholate as a clathrate reagent have achieved a detection limit of 8.0 × 10⁻¹⁰ mol L⁻¹ for 9-bromophenanthrene, demonstrating its potential for ultra-trace analysis [4]. Functionalization at the C3 position (e.g., via the acetyl group) allows for conjugation to biomolecules or chelating groups, enabling the creation of targeted phosphorescent sensors for metal ions (e.g., Fe³⁺, Cr⁶⁺) or specific biological analytes.

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